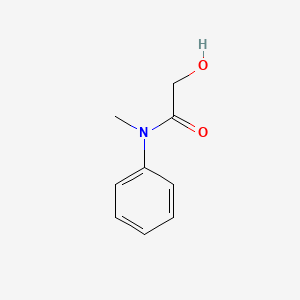

2-Hydroxy-N-methyl-N-phenylacetamide

Description

Historical Context and Emergence in Chemical Literature

The precise historical emergence of 2-Hydroxy-N-methyl-N-phenylacetamide in scientific literature is not prominently documented in major chemical databases. Its history is closely intertwined with the broader exploration of N-substituted phenylacetamides, a class of compounds that has been of interest for over a century due to the biological activities of its members. The foundational compound, acetanilide (B955) (N-phenylacetamide), was first introduced into medical practice in the late 19th century. This spurred extensive research into its derivatives.

While a definitive "discovery" paper for this compound is not readily apparent, its existence is confirmed through its unique CAS Registry Number, 42404-09-1, which distinguishes it from other related compounds. The systematic investigation of compounds with the N-arylacetamide scaffold has been a continuous effort in medicinal chemistry, with numerous derivatives being synthesized and evaluated for a wide range of potential applications. The specific combination of a hydroxyl group at the 2-position, a methyl group, and a phenyl group on the nitrogen of the acetamide (B32628) core defines the unique structure of the subject compound.

Scope and Significance of this compound in Scientific Inquiry

The scientific significance of this compound is primarily understood through its analytical characterization and its position within the larger family of bioactive phenylacetamides. While specific, in-depth research studies focusing solely on this compound are limited, its chemical properties and the broader context of its structural class provide insight into its potential areas of scientific interest.

Analytical Characterization:

A key aspect of the scientific inquiry into any chemical compound is the development of methods for its detection and quantification. For this compound, a reverse-phase high-performance liquid chromatography (HPLC) method has been described. sielc.com This analytical technique is crucial for determining the purity of the compound and for studying its behavior in various chemical and biological systems. The established HPLC method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid, demonstrating a practical approach for its analysis. sielc.com

Physicochemical Properties:

The fundamental properties of a molecule dictate its behavior and potential applications. The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| CAS Number | 42404-09-1 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | This compound |

Data sourced from PubChem and other chemical supplier databases.

Interactive Data Table: Physicochemical Properties

Broader Significance of the Phenylacetamide Scaffold:

The scientific interest in this compound is amplified by the well-documented biological activities of the broader phenylacetamide and N-arylacetamide classes of compounds. These scaffolds are known to be key components in various pharmacologically active molecules. For instance, derivatives of N-arylacetamide have been investigated for their potential as enzyme inhibitors and have shown promise in the development of anticancer agents. This established importance of the core structure suggests that this compound could be a subject of interest in medicinal chemistry for the synthesis of new therapeutic agents.

While direct and extensive research on this compound is not widely published, its well-defined chemical identity and the proven significance of its structural class ensure its place within the landscape of scientific inquiry, particularly in the fields of analytical and medicinal chemistry. Further research would be necessary to fully elucidate its specific properties and potential applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEABRNAYDDYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195205 | |

| Record name | 2-Hydroxy-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42404-09-1 | |

| Record name | 2-Hydroxy-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42404-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N-methyl-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042404091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N-methyl-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydroxy N Methyl N Phenylacetamide and Its Derivatives

Established Synthetic Pathways for 2-Hydroxy-N-methyl-N-phenylacetamide

Traditional methods for the synthesis of this compound have primarily relied on two well-established strategies: the condensation of glycolic acid derivatives and approaches starting from chloroacetic acid.

Glycolic Acid Derivative Condensation Strategies

The direct condensation of a carboxylic acid with an amine is the most straightforward conceptual route to an amide bond. In the case of this compound, this would involve the reaction of glycolic acid with N-methylaniline. However, this direct approach is challenging due to the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt at ambient temperatures. encyclopedia.pubmdpi.com

To drive the reaction towards amide formation, thermal dehydration is often required, typically at temperatures exceeding 160 °C. encyclopedia.pubmdpi.com Such harsh conditions are generally suitable only for robust and simple substrates. For more functionalized molecules, these high temperatures can lead to degradation and side reactions.

To overcome this limitation, several strategies have been developed:

Activation of the Carboxylic Acid: Glycolic acid can be converted into a more reactive derivative, such as an acyl chloride or an ester, prior to reaction with the amine. For instance, converting glycolic acid to glycoloyl chloride would allow for a more facile reaction with N-methylaniline.

Coupling Reagents: A wide array of coupling reagents, common in peptide synthesis, can be employed to facilitate the amide bond formation under milder conditions. peptide.comiris-biotech.de Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts (e.g., PyBOP, HBTU) activate the carboxylic acid in situ, allowing for efficient reaction with the amine at or below room temperature. sigmaaldrich.comuniurb.it The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance efficiency and suppress side reactions. peptide.com

Catalytic Direct Amidation: Modern approaches focus on the use of catalysts to promote the direct condensation of the acid and amine. Various catalysts, including those based on boron, encyclopedia.pubmdpi.com titanium, researchgate.net and niobium, nih.gov have been shown to be effective for direct amidation reactions by activating the carboxylic acid. For example, a study demonstrated the conversion of glycolic acid into its corresponding amide in 61-68% yield using an imidazole (B134444) or Mg(NO₃)₂ catalyst. rsc.org

Chloroacetic Acid-Based Approaches

A more common and highly effective pathway involves a two-step sequence starting from the more reactive chloroacetic acid or its derivatives. This method first synthesizes the intermediate, 2-chloro-N-methyl-N-phenylacetamide, which is then converted to the final hydroxy-amide product.

The initial step involves the acylation of N-methylaniline with a chloroacetylating agent. A typical procedure uses chloroacetyl chloride, which reacts readily with N-methylaniline. rsc.org To scavenge the HCl byproduct, a base such as pyridine (B92270) is often added. rsc.org The reaction is generally performed in a suitable solvent like chloroform (B151607) at reduced temperatures (e.g., on an ice-water bath) and then stirred at room temperature for several hours. rsc.org

The second step is the nucleophilic substitution of the chlorine atom with a hydroxyl group. This transformation of the resulting 2-chloro-N-methyl-N-phenylacetamide to this compound can be achieved by hydrolysis, often using a base in an aqueous or alcoholic medium. However, care must be taken to avoid cleavage of the amide bond itself, a common side reaction under harsh hydrolytic conditions. mdpi.compeptide.com Milder, more selective methods have been developed to address this challenge, as discussed in subsequent sections.

Table 1: Synthesis of 2-Chloro-N-alkyl/aryl Acetamides This interactive table summarizes reaction conditions for the synthesis of the chloroacetamide precursors.

| Amine | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-methylaniline | Chloroacetyl chloride, Pyridine | Chloroform | Ice-water bath, then RT for 3.5h | Not specified | rsc.org |

| Aniline | Chloroacetyl chloride | Benzene (B151609) | Reflux for 30 mins | Not specified | researchgate.net |

| Various amines | Chloroacetyl chloride | Aqueous solution | Stirred overnight at RT | 25.80% (for N-methylaniline) | uniurb.it |

Contemporary and Environmentally Conscious Synthesis of 2-Hydroxy-N-arylacetamides

Recent advancements in synthetic methodology have focused on developing greener, more efficient, and selective routes to α-hydroxy-N-arylacetamides. These methods often feature catalytic systems, one-pot procedures, and the ability to control stereochemistry.

Catalytic Methods for Enhanced Yields

Catalysis is central to modern synthetic chemistry for improving yields and reaction conditions. For the synthesis of α-hydroxy amides, catalytic reduction of α-keto amide precursors is a particularly powerful strategy. This approach avoids the use of halogenated intermediates like 2-chloro-N-arylacetamides.

Several catalytic systems have been proven effective:

Copper-Catalyzed Reductions: Reusable copper oxide nanoparticles (CuO-NPs) have been utilized as a heterogeneous catalyst for the chemo- and enantioselective reduction of α-keto amides to α-hydroxy amides. encyclopedia.pubresearchgate.net These reactions typically employ a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), as the reducing agent and can achieve good to excellent yields. researchgate.net

Nickel-Catalyzed Reductions: Nickel catalysts have also been successfully applied to the chemoselective reduction of α-keto amides using hydrosilanes. A key advantage of these nickel-based systems is their ability to selectively reduce the keto group in the presence of the amide functionality.

Deep Eutectic Solvents (DES): In a novel approach, a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been used as both the solvent and catalyst for the synthesis of related amide structures (benzohydrazides), achieving excellent yields (83-98%) in short reaction times under sonication. nih.gov This highlights the potential of unconventional, green solvent systems to also act as catalysts.

One-Pot Reaction Sequences for Acetamide (B32628) Formation

One-pot reactions offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. A notable example is the mild and eco-friendly one-pot, two-step procedure for synthesizing 2-hydroxy-N-arylacetamides directly from 2-chloro-N-arylacetamides. mdpi.comrsc.orgpeptide.com

This procedure skillfully overcomes the common problem of amide bond cleavage during hydrolysis. mdpi.compeptide.com The key steps are:

Acetate (B1210297) Exchange: The 2-chloro-N-arylacetamide is refluxed with copper(II) acetate (Cu(OAc)₂) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in ethanol. This facilitates a nucleophilic substitution, replacing the chlorine with an acetate group to form an intermediate ester. mdpi.comrsc.org

Selective Saponification: Without isolating the intermediate, an ethanolic solution of potassium hydroxide (B78521) (KOH) is added to the same reaction flask. Due to the difference in electrophilicity, the ester linkage is selectively and rapidly cleaved to yield the desired 2-hydroxy-N-arylacetamide, leaving the more stable amide bond intact. mdpi.comrsc.orgpeptide.com

This one-pot method provides good yields, uses inexpensive reagents, and is scalable, making it an attractive and environmentally conscious alternative to traditional multi-step procedures. mdpi.comrsc.org

Table 2: One-Pot Synthesis of 2-Hydroxy-N-arylacetamides from 2-Chloro-N-arylacetamides This interactive table details the conditions for the one-pot conversion.

| Starting Material | Reagents | Solvent | Key Steps | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-arylacetamides | 1. Cu(OAc)₂, DIPEA | Ethanol | 1. Reflux (acetate exchange) | Good | mdpi.comrsc.orgpeptide.com |

Chemo- and Enantioselective Reduction Techniques for Alpha-Hydroxy Amides

The production of enantiomerically pure α-hydroxy amides is of great importance, as chirality is a critical factor in the biological activity of many pharmaceuticals. The most advanced methods for achieving this rely on the catalytic asymmetric reduction of prochiral α-keto amides.

Several highly effective chiral catalytic systems have been developed:

Chiral Copper Catalysts: A combination of a copper source and a chiral phosphine (B1218219) ligand, such as (R)-(-)-DTBM-SEGPHOS, has been used to catalyze the highly enantioselective reduction of various α-keto amides. encyclopedia.pubpeptide.com Using triethoxysilane (B36694) as the reducing agent, this system delivers optically active α-hydroxy amides with excellent enantioselectivities.

Reusable CuO-Nanoparticles with Chiral Ligands: An efficient heterogeneous catalytic system combines reusable CuO-nanoparticles with a chiral ligand like (R)-(-)-DTBM-SEGPHOS. This method successfully reduces α-keto amides bearing both electron-donating and electron-withdrawing groups, affording the enantiomerically enriched products in high yields (up to 97%) and with excellent enantioselectivity (up to 99% ee). researchgate.net

Other Metal Catalysts: Chiral complexes of other metals, such as iridium and iron, have also been investigated for the asymmetric hydrogenation and hydrosilylation of α-keto amides, achieving outstanding conversions and enantiomeric excesses. peptide.com

These advanced reduction techniques represent the state-of-the-art in producing α-hydroxy amides, offering high levels of chemical and stereochemical control. peptide.comresearchgate.net

Table 3: Enantioselective Reduction of α-Keto Amides to α-Hydroxy Amides This interactive table summarizes various catalytic systems for enantioselective reduction.

| Catalyst System | Reducing Agent | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| CuO-NPs / (R)-(-)-DTBM SEGPHOS | PMHS | Electron-donating & -withdrawing groups | Up to 99% | researchgate.net |

| Cu(II) / (S)-DTBM-SEGPHOS | (EtO)₃SiH | Various α-keto amides | Excellent | |

| Chiral Iridium Complex | H₂ (Hydrogenation) | α-keto amides | Up to >99% | peptide.com |

N-Hydroxyacetylation-Driven Syntheses of Substituted Phenylacetamides

The synthesis of phenylacetamide and its substituted derivatives can be achieved through a variety of classical organic reactions. A common method involves the controlled hydrolysis of benzyl (B1604629) cyanide, often using reagents like sulfuric acid. orgsyn.org Other routes include the ammonolysis of phenylacetic acid esters with aqueous or alcoholic ammonia, or the direct reaction of phenylacetic acid with urea or ammonium acetate. orgsyn.org

While direct "N-hydroxyacetylation" is not a prominently documented specific reaction, the synthesis of the core N-hydroxy amide functionality is well-established. A notable method for forming N-hydroxy and N-acetoxy amides involves the oxidation of aldoximes. researchgate.net The use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), can mediate the oxidation of various aliphatic and aromatic aldoximes to furnish N-acetoxy amides in good yields. researchgate.net This transformation provides a potential pathway to N-hydroxylated acetamide structures, which could then be further modified or used as precursors.

Another relevant approach is the synthesis of 2-chloro-N-substituted-acetamides, which serve as versatile intermediates. These are typically prepared by reacting various anilines or other amines with chloroacetyl chloride. nih.gov These intermediates can then undergo further reactions to build more complex phenylacetamide derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of the this compound Scaffold

Hydroxyl Group Oxidation Pathways

The hydroxamic acid moiety, R-C(=O)NHOH, which is structurally analogous to the N-hydroxylated amide in the title compound, exhibits distinct oxidation pathways. Research on various hydroxamic acids demonstrates that one-electron oxidation, which can be initiated by radiolytically generated radicals, leads to the formation of transient nitroxide radicals (RC(O)NO•-). researchgate.net These radicals are key intermediates that can undergo further reactions. researchgate.net

Oxidation can also be achieved using biochemical systems. For instance, the metmyoglobin and hydrogen peroxide (H₂O₂) reaction system, which produces milder oxidants like ferryl myoglobin, can oxidize hydroxamic acids. researchgate.net This process can lead to the formation of nitroxide radicals and subsequently to the generation of nitroxyl (B88944) (HNO) and nitric oxide (NO). researchgate.net Studies on the oxidation of N-arylhydroxamic acids with silver oxide have shown the formation of several products, including aryl nitroso-compounds and amides, suggesting a complex reaction mechanism that may involve both homolytic oxygen-transfer and intermolecular acylation processes. researchgate.net

Table 1: Potential Products from the Oxidation of N-Arylhydroxamic Acids

| Product Type | Formation Pathway |

| Aryl Nitroso-compounds | Intermolecular electrophilic acylation |

| NO-Diacylarylhydroxylamines | Intermolecular electrophilic acylation |

| Aryl Nitro-compounds | Homolytic oxygen-transfer process |

| Amides | Homolytic oxygen-transfer process |

This table is based on oxidation reactions of general N-arylhydroxamic acids.

Amide Linkage Reactivity and Stability Studies

The amide bond is a cornerstone of many biological and synthetic molecules, and its stability is a key feature. researchgate.net This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group. auburn.edu This gives the C-N bond a partial double-bond character, restricting rotation and making the amide linkage planar. youtube.com Consequently, amides are generally less reactive and less susceptible to hydrolysis than corresponding esters. auburn.eduyoutube.com

Despite this inherent stability, the amide bond can be cleaved under both acidic and basic conditions. libretexts.org

Acidic Hydrolysis : The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. A proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is expelled upon reformation of the carbonyl double bond. libretexts.org

Basic Hydrolysis : This reaction is typically base-promoted rather than catalyzed, as it consumes a full equivalent of hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. The carbonyl bond reforms, and an amide anion is eliminated. This is followed by an acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid. libretexts.org

Interestingly, the hydrolytic stability of an amide bond can be influenced by remote substituents. Studies on N-acylated amino acid amides have shown that an electron-rich acyl group located four bonds away from the hydrolysis site can significantly accelerate the cleavage of a C-terminal amide bond under mild acidic conditions (e.g., trifluoroacetic acid/water). nih.gov

Intramolecular Cyclization Mechanisms in N-Hydroxylated Amides

N-hydroxylated amides containing appropriate functional groups can undergo intramolecular cyclization to form various heterocyclic structures. A notable example is the intramolecular amidation of N-hydroxy-2-phenoxyacetamides. ias.ac.in This reaction can be promoted by polyphosphoric acid (PPA) or Lewis acids like anhydrous ferric chloride (FeCl₃) to yield 2H-1,4-benzoxazin-3(4H)-ones. ias.ac.in The reaction proceeds via an aromatic electrophilic substitution mechanism. ias.ac.in

The choice of substrate and reaction conditions can direct the cyclization pathway. For example, using N-hydroxy-3-phenoxypropanamides under similar conditions can lead to the formation of seven-membered 1,5-benzoxazepinone rings. ias.ac.in

Enzymes can also catalyze novel intramolecular radical cyclizations. An engineered B₁₂-dependent enzyme has been shown to catalyze the cyclization of α-chlorodifluoroacetamides bearing pendant olefins. nih.gov This process is initiated by the Co(I) form of the enzyme cofactor, which starts a radical cascade, ultimately leading to the formation of γ- and δ-lactams. nih.gov This highlights the potential for biocatalytic routes to complex heterocyclic systems from acetamide precursors.

Table 2: Examples of Intramolecular Cyclization in N-Hydroxy Amides

| Starting Material | Reagent/Catalyst | Product |

| N-hydroxy-2-phenoxyacetamide | Anhydrous Ferric Chloride (FeCl₃) | 2H-benzo-1,4-oxazin-3(4H)-one |

| N-(4-chlorophenoxy) acetohydroxamic acid | Polyphosphoric Acid (PPA) | 6-Chloro-2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one |

| α-chlorodifluoroacetamide w/ pendant olefin | Engineered B₁₂-dependent enzyme (CarH*) | Isopropenyl γ-lactam |

Computational Analysis of Alkaline Hydrolysis in N-Phenylacetamide Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. The alkaline hydrolysis of N-phenylacetamides has been extensively studied using these methods. acs.org Such studies apply quantum mechanical computations at levels like Hartree-Fock (HF) and DFT (e.g., B3LYP functional with basis sets like 6-31+G(d,p)) to model the reaction pathway. acs.org

These computational analyses have confirmed that the rate-determining step in the alkaline hydrolysis of N-phenylacetamide is the initial nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. acs.org The reactivity of a series of para-substituted N-phenylacetamides has been quantitatively described by correlating reaction rates with various calculated molecular parameters. acs.org

Key findings from these computational studies include:

The electrostatic potential at the carbonyl carbon atom serves as a highly accurate local reactivity index, showing excellent linear correlation with the energy changes of the rate-determining step. acs.org

Classical reactivity descriptors like Hammett σ constants correlate satisfactorily with the computed energy barriers. acs.org

Natural Bond Orbital (NBO) atomic charges at the carbonyl carbon and the global electrophilicity index (ω) also provide a reasonable basis for explaining the reactivity trends within the series of substituted N-phenylacetamides. acs.org

Furthermore, DFT calculations are frequently combined with experimental data, such as X-ray crystallography, to provide a comprehensive understanding of the molecule's structure and electronic properties. nih.govresearchgate.net By optimizing the geometry of a molecule like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide using DFT, researchers can analyze frontier molecular orbitals (HOMO-LUMO) to understand charge delocalization, hyperconjugative interactions, and electronic transitions. nih.gov

Table 3: Molecular Parameters Tested as Reactivity Indexes in Computational Studies of N-Phenylacetamide Hydrolysis

| Reactivity Index | Computational Method | Correlation with Reactivity | Reference |

| Hammett σ constants | HF & DFT | Satisfactory | acs.org |

| C=O Stretching Frequencies (ν(C=O)) | HF & DFT | Good | acs.org |

| NBO Atomic Charge (at C=O) | HF & DFT | Satisfactory | acs.org |

| Electrophilicity Index (ω) | DFT | Satisfactory (Qualitative) | acs.org |

| Electrostatic Potential at Nuclei (EPN) | HF & DFT | Excellent (Quantitative) | acs.org |

Advanced Analytical Characterization Techniques for 2 Hydroxy N Methyl N Phenylacetamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Hydroxy-N-methyl-N-phenylacetamide by probing the interactions of its atoms and functional groups with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the identity and structure of this compound.

In ¹H NMR analysis, the chemical environment of each proton is mapped. For this compound, distinct signals are expected for the methyl protons attached to the nitrogen, the methylene (B1212753) protons adjacent to the hydroxyl group, and the protons of the phenyl ring. The N-methyl group would likely appear as a sharp singlet, while the methylene protons would also be a singlet. The aromatic protons on the phenyl group would typically present as a complex multiplet in the downfield region of the spectrum. rsc.org

Table 1: Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Amide Carbonyl (C=O) | N/A | ~170-172 |

| Aromatic Carbons (C-Ar) | ~7.2-7.5 (multiplet) | ~127-145 |

| Methylene Carbon (-CH₂-OH) | ~4.0-4.5 (singlet) | ~60-65 |

| N-Methyl Carbon (-N-CH₃) | ~3.2-3.3 (singlet) | ~37 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibration frequencies. researchgate.net For this compound, the IR spectrum would be dominated by absorptions corresponding to the hydroxyl, amide, and aromatic moieties. semanticscholar.org

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a strong, sharp absorption band around 1630-1680 cm⁻¹ is a definitive indicator of the C=O (carbonyl) stretching of the tertiary amide group. rsc.org Other significant peaks include C-N stretching vibrations and C-H stretching from the aromatic and aliphatic parts of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and corroborate experimental IR spectra for related amide structures. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Amide Carbonyl (C=O) | C=O Stretch | 1630-1680 (Strong, Sharp) |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| Amide C-N | C-N Stretch | ~1300-1400 |

| Aliphatic C-H | C-H Stretch | ~2850-3000 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a vital tool for confirming the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its mass. sielc.comnih.gov

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. nih.govresearchgate.net Upon ionization, the molecule fragments in a predictable manner. Expected fragmentation for this compound would involve the cleavage of the C-C bond between the carbonyl and methylene groups or the loss of the hydroxyl group. Analysis of these fragment ions helps to piece together and confirm the molecular structure. rsc.orgsemanticscholar.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Possible Fragment Identity |

|---|---|

| 165 | Molecular Ion [C₉H₁₁NO₂]⁺ |

| 134 | [M - CH₂OH]⁺ |

| 106 | [C₆H₅N(CH₃)CO]⁺ |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts or impurities, thereby allowing for its isolation and the accurate assessment of its purity.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the standard technique for the analysis and purification of non-volatile compounds like this compound. A reverse-phase HPLC method is particularly suitable for this analysis. sielc.com

Method development involves optimizing several parameters. A common approach utilizes a C18 column, such as a Newcrom R1, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.com For instance, a mobile phase of acetonitrile and water with a phosphoric acid modifier can achieve effective separation. For applications requiring compatibility with mass spectrometry (LC-MS), the phosphoric acid is typically replaced with formic acid. sielc.com Detection is often performed using a UV detector at a wavelength where the aromatic phenyl group exhibits strong absorbance. researchgate.net

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.com |

| Detection | UV |

| Application | Purity assessment, preparative separation sielc.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Resolution Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm) to achieve significantly higher resolution, faster analysis times, and greater sensitivity. The principles of separation are the same as in HPLC, but the performance is enhanced.

Established HPLC methods for this compound can be readily scaled to UHPLC systems. sielc.com The use of columns with smaller 3 µm particles, for example, is suitable for rapid UPLC applications. sielc.com This transition allows for much quicker purity checks and higher throughput screening, which is advantageous in research and development settings. The higher backpressure generated by UHPLC systems requires specialized pumps and instrumentation capable of handling these conditions.

Table 5: Comparison of Typical HPLC and UHPLC Characteristics

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3.5-5 µm | < 2 µm (or 3 µm for fast applications sielc.com) |

| Column Length | 150-250 mm | 50-150 mm |

| Analysis Time | Slower | Faster |

| Resolution | Good | Very High |

| System Pressure | Lower (<6000 psi) | Higher (>15000 psi) |

| Solvent Consumption | Higher | Lower |

Preparative Chromatography for Compound Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of this compound from complex mixtures, such as reaction masses or to separate it from impurities. This method is an extension of analytical HPLC, scaled up to handle larger quantities of material.

The process typically employs a reverse-phase approach, which is well-suited for moderately polar compounds like this compound. A scalable liquid chromatography method has been described for this purpose, utilizing a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.comsielc.com The mobile phase generally consists of a mixture of acetonitrile and water, with the addition of an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

The fundamental principle involves injecting a concentrated solution of the crude compound onto the preparative column. As the mobile phase is pumped through the column, the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. The separated components, including the purified this compound, are then detected as they exit the column and are collected in fractions. The purity of these fractions can be subsequently verified using analytical HPLC. The scalability of this method allows for the purification of the compound in sufficient quantities for further research and characterization. sielc.comsielc.com

Table 1: Illustrative Parameters for Preparative HPLC of this compound

| Parameter | Value/Description | Source |

| Chromatography Mode | Reverse-Phase | sielc.comsielc.com |

| Stationary Phase | Newcrom R1 or similar C18 column | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid) | sielc.comsielc.com |

| Detection | UV-Vis | lcms.cz |

| Sample Solvent | Ethanol or a component of the mobile phase | lcms.cz |

| Collection Mode | Fractionation based on time or detector signal | lcms.cz |

This table presents a generalized set of parameters based on available literature for similar separations. Actual conditions would require optimization.

Thermal Behavior Studies for Material Characterization

Thermal analysis techniques are crucial for characterizing the material properties of this compound, providing insights into its thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental in determining the thermal stability of this compound. By heating a small, precise amount of the compound at a constant rate, a TGA instrument records the temperature at which weight loss occurs. This weight loss can be attributed to processes such as decomposition or volatilization.

Table 2: Hypothetical TGA Data Interpretation for this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| Ambient - Tonset | ~0% | Compound is thermally stable |

| Tonset - Tend1 | Variable | Onset of first decomposition stage |

| > Tend1 | Further weight loss | Subsequent decomposition stages or complete degradation |

This table illustrates the type of data obtained from a TGA experiment. The temperature values (T) are dependent on the specific molecular structure and experimental conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would reveal its melting point, which is characterized by a sharp endothermic peak on the DSC thermogram, indicating the absorption of heat during the solid-to-liquid phase transition. The area under this peak can be used to calculate the enthalpy of fusion. In addition to melting, other thermal events like solid-state phase transitions or the onset of decomposition (often seen as an exothermic or endothermic deviation from the baseline at higher temperatures) can be identified. For some N-substituted amide compounds, glass transitions may also be observed, which appear as a step-like change in the baseline of the DSC curve. researchgate.net

Although specific DSC thermograms for this compound are not widely published, the technique remains a critical tool for its physical characterization.

Table 3: Expected Thermal Events in a DSC Analysis of this compound

| Thermal Event | Expected Observation in DSC Thermogram | Significance |

| Melting | Sharp endothermic peak | Determination of melting point and purity |

| Crystallization | Exothermic peak upon cooling from the melt | Indicates the ability of the compound to recrystallize |

| Glass Transition | Step-like change in the heat flow baseline | Characterizes the amorphous phase of the material |

| Decomposition | Broad endothermic or exothermic drift at high temperatures | Indicates thermal degradation |

This table outlines the potential thermal events that could be observed for this compound using DSC.

Structure Activity Relationship Sar Studies and Rational Drug Design Involving the Phenylacetamide Core

Influence of the N-Methyl-N-Phenyl Moiety on Biological Activity

The N-methyl-N-phenyl moiety is a critical determinant of the biological activity profile of phenylacetamide derivatives. The presence and substitution of the N-phenyl group are fundamental to the interaction of these compounds with their biological targets. For instance, in many fentanyl analogues, which contain a related N-phenylpropanamide structure, this aromatic ring is essential for receptor binding. wikipedia.org

The N-methyl group, while seemingly a minor addition, can significantly alter a molecule's properties. It increases the lipophilicity of the compound compared to its secondary amide (N-H) counterpart, which can affect its ability to cross cell membranes and the blood-brain barrier. Furthermore, the methyl group can influence the conformational flexibility of the molecule. By replacing the amide proton, it removes a hydrogen bond donor site, which can be critical for receptor interaction. This can either enhance or diminish binding affinity depending on the specific receptor pocket's characteristics. The presence of the N-methyl group also blocks N-dealkylation, a common metabolic pathway, which can lead to a longer duration of action. In the context of antidepressant phenylacetamides, while N-phenyl and N-benzyl groups were explored, the specific and systematic study of the N-methyl group's influence is a key area for optimizing pharmacokinetics and pharmacodynamics. nih.gov

Systematic Substituent Variation for Bioactivity Optimization

Systematic variation of substituents on the phenyl ring of the phenylacetamide core has been a fruitful strategy for optimizing bioactivity across different therapeutic areas, including antibacterial, antidepressant, and anticancer agents.

In the development of antibacterial agents, substitutions on the N-phenyl ring of phenylacetamide derivatives have shown a significant impact on efficacy. Studies on N-phenylacetamide derivatives containing a 4-arylthiazole moiety revealed that the type and position of substituents on the benzene (B151609) ring were important. nih.gov Halogen substituents such as fluorine, chlorine, and bromine, as well as the trifluoromethyl (CF₃) group, at the 4-position (para-position) of the benzene ring tended to increase bactericidal activity. nih.gov Conversely, placing these substituents at the 3-position (meta-position) was not favorable for activity. nih.gov

For phenylacetamide derivatives designed as potential antidepressant agents acting as MAO-A inhibitors, substituent effects were also pronounced. Electron-releasing groups, such as methyl and ethyl, at the ortho and para positions of the phenyl ring had a favorable influence on activity. nih.gov In contrast, electron-withdrawing groups like chloro, fluoro, bromo, and nitro at any position did not significantly improve activity compared to the unsubstituted analog. nih.gov This suggests that the electronic properties of the substituent play a key role in the interaction with the target enzyme.

In the realm of anticancer research, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been evaluated for their cytotoxic effects. A clear trend was observed where compounds bearing a nitro (NO₂) moiety, a strong electron-withdrawing group, demonstrated higher cytotoxic effects than those with a methoxy (B1213986) (OCH₃) moiety, an electron-donating group. nih.gov Specifically, derivatives with a nitro group at the para-position of the N-phenyl ring showed the highest activity against the MCF-7 breast cancer cell line. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Phenylacetamide Derivatives

| Biological Activity | Favorable Substituents/Positions | Unfavorable/Less Active Substituents/Positions | Reference |

| Antibacterial | 4-F, 4-Cl, 4-Br, 4-CF₃ | 3-position substituents | nih.gov |

| Antidepressant (MAO-A) | ortho and para -CH₃, -C₂H₅ | ortho, meta, para -Cl, -F, -Br, -NO₂ | nih.gov |

| Anticancer (Cytotoxicity) | para-NO₂ | Methoxy (OCH₃) groups | nih.gov |

Elucidation of Structural Determinants for Receptor Selectivity

The elucidation of structural features that govern receptor selectivity is a cornerstone of modern drug design, aiming to minimize off-target effects. For phenylacetamide-based compounds, computational methods like molecular docking and 3D-QSAR, combined with experimental binding assays, are employed to understand these determinants.

In the development of phenylacetamide-based MAO-A inhibitors, molecular docking studies were used to visualize how these molecules fit into the active site of the receptor. These studies revealed that active inhibitors interact with the receptor through a combination of hydrogen bonding, π–π stacking with aromatic residues, and hydrophobic interactions. nih.gov The specific orientation of the phenylacetamide core within the binding pocket, dictated by its substituents, determines the strength and nature of these interactions, thereby influencing both potency and selectivity for MAO-A over the MAO-B isoform.

Computational Chemistry and Advanced Theoretical Modeling of 2 Hydroxy N Methyl N Phenylacetamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine electronic structure and derive a host of chemical characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to optimize molecular geometries and predict various properties. Calculations are typically performed using specific functionals, like Becke's three-parameter hybrid functional (B3LYP), and a suitable basis set, such as 6-31G(d) or higher. nih.gov

While comprehensive DFT studies specifically focused on 2-Hydroxy-N-methyl-N-phenylacetamide are not extensively published, research on analogous structures, such as 2-Chloro-N-methyl-N-phenylacetamide, provides a template for the types of properties that can be determined. researchgate.net For instance, DFT calculations can yield optimized geometric parameters, including bond lengths and angles. In a study of 2-Chloro-N-methyl-N-phenylacetamide, the crystal structure was determined and compared with DFT-optimized parameters, showing strong correlations. researchgate.net Such an analysis for this compound would reveal the precise three-dimensional arrangement of its atoms, including the planarity of the acetamide (B32628) group and its orientation relative to the phenyl ring.

Table 1: Illustrative Geometric Parameters from a DFT Study of a Related Compound (2-Chloro-N-methyl-N-phenylacetamide) Data from a study on a similar acetamide derivative to demonstrate DFT application.

| Parameter | Bond Length (Å) - Crystal Data | Bond Length (Å) - DFT Calculation |

|---|---|---|

| C-Cl | 1.775 | 1.778 |

| C=O | 1.229 | 1.225 |

| C-N | 1.357 | 1.360 |

| Phenyl C-N | 1.448 | 1.445 |

Source: Adapted from crystallographic and DFT data on 2-Chloro-N-methyl-N-phenylacetamide. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.orgnih.gov

For this compound, a HOMO-LUMO analysis would map the electron density distribution in these frontier orbitals. This would identify the regions most susceptible to nucleophilic and electrophilic attack. For example, in a study on a different N-phenylacetamide derivative, the HOMO was found to be localized on the phenyl ring, while the LUMO was distributed across the acetamide portion, indicating the pathway of intramolecular charge transfer. malayajournal.org The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. malayajournal.org

Table 2: Example Frontier Orbital Energies and Energy Gaps from Related Molecules This table presents data from various compounds to illustrate the typical values obtained from FMO analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| Phenylacetamide Derivative 4d | - | - | 2.01 |

| Phenylacetamide Derivative 4a | - | - | 2.23 |

Source: Data compiled from studies on various heterocyclic and acetamide compounds. malayajournal.orgresearchgate.net

Global chemical reactivity descriptors can be calculated from the energies of the frontier orbitals. These indexes provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. nih.gov

Electron Affinity (A): Approximated as A ≈ -ELUMO. nih.gov

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η). orientjchem.org

Applying these calculations to this compound would allow for a detailed comparison of its reactivity profile against other related compounds, helping to predict its behavior in chemical reactions. For instance, studies on other acetamide derivatives have used these indexes to correlate molecular structure with biological activity. nih.govorientjchem.org

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about conformational flexibility and intermolecular interactions, particularly in a solvated environment. rsc.org

For this compound, an MD simulation would reveal its dynamic behavior, including the rotation around single bonds, the flexibility of the side chain, and the stability of different conformers. Furthermore, placing the molecule in a solvent like water or methanol (B129727) would allow for the analysis of hydrogen bonding dynamics between the solute's hydroxyl and amide groups and the surrounding solvent molecules. rsc.org A study on N-methylacetamide (NMA) in methanol, for example, used ab initio MD to probe the dynamics of hydrogen bonds associated with the amide C=O and N-H groups, finding that these dynamics were faster in methanol than in water. rsc.org Similar insights could be gained for this compound, which is crucial for understanding its behavior in biological systems.

Molecular Docking for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. orientjchem.orgnih.gov

In the context of this compound, molecular docking could be used to screen for potential protein targets and to understand its binding mode. The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket. A scoring function then estimates the binding energy for each pose. For example, a docking study of N-ferrocenylmethyl-N-phenylacetamide with DNA found a binding energy of -20.69 KJ/mol, indicating a high affinity, and identified that the amide oxygen atom formed key interactions. researchgate.net A similar analysis for this compound would identify crucial interactions, such as hydrogen bonds formed by its hydroxyl group or amide moiety, and predict its binding strength to a given receptor. orientjchem.org

Table 3: Illustrative Molecular Docking Results for Phenylacetamide Derivatives This table shows example data from docking studies of related compounds to demonstrate the outputs of such analyses.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Compound 5 (a selanyl-acetamide) | Bacillus Subtilis (7S3L) | -8.1 | GLU:33, LYS:34 |

| Compound 2 (a selanyl-acetamide) | Escherichia coli (5L3J) | -7.5 | GLY:77, SER:128 |

| N-ferrocenylmethyl-N-phenylacetamide | DNA (1BNA) | -4.94 (converted from -20.69 kJ/mol) | Deoxyadenosine-5 |

Source: Data compiled from molecular docking studies on various acetamide derivatives. orientjchem.orgresearchgate.net

Theoretical Prediction of Spectroscopic Signatures

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental data for structural validation. sielc.com Calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For this compound, DFT calculations could generate a theoretical vibrational spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific functional groups, such as the O-H stretch, C=O stretch of the amide, and various phenyl ring vibrations. researchgate.net In studies of similar molecules, theoretically predicted spectra have shown excellent agreement with experimental results, aiding in the definitive assignment of complex spectral bands. researchgate.net This predictive capability is invaluable for confirming the identity and structural integrity of a synthesized compound.

Diverse Applications in Chemical Science and Materials Innovation

Role as a Versatile Synthetic Intermediate in Drug Discovery and Pharmaceutical Synthesis

The N-phenylacetamide scaffold is a fundamental structural motif found in numerous biologically active compounds. As a derivative, 2-Hydroxy-N-methyl-N-phenylacetamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The presence of the hydroxyl (-OH) and the N-methyl-N-phenyl amide groups offers reactive sites for further chemical modification, allowing for the construction of diverse molecular architectures.

Research into related N-phenylacetamide derivatives has demonstrated their importance as building blocks. For instance, the synthesis of novel compounds with potential antibacterial and nematicidal properties has utilized 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates are subjected to a series of reactions, including isothiocyanate formation and condensation with α-halocarbonyl compounds, to produce the final target molecules. nih.gov This synthetic strategy highlights how the core acetamide (B32628) structure is pivotal for creating new chemical entities with specific biological activities.

Furthermore, derivatives of N-phenylacetamide have been investigated as carbonic anhydrase inhibitors, which are therapeutically important for their role in managing conditions like glaucoma and epilepsy. nih.gov The synthesis of these inhibitors often involves linking the N-phenylacetamide structure to other pharmacologically active groups, such as sulfonamides, to achieve the desired therapeutic effect. nih.gov While direct synthesis pathways starting from this compound are not extensively documented in mainstream literature, its structural similarity to key intermediates like 2-Bromo-N-methyl-N-phenylacetamide and 2-Chloro-N-phenylacetamide suggests its potential as a synthon in creating new drug candidates. biosynth.comchemicalbook.comsigmaaldrich.com

Utility in Polymer Science and Advanced Materials Development

The functional groups within this compound impart properties that are highly valuable in the field of polymer science and the creation of advanced materials.

A key molecular feature of this compound is its capacity for hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) in the amide linkage serves as a hydrogen bond acceptor. suniv.ac.in This dual functionality allows the molecule to form strong intermolecular interactions.

When incorporated into or blended with polymer matrices, compounds with such hydrogen bonding capabilities can significantly alter the material's properties. These interactions can:

Enhance Mechanical Strength: By forming cross-links between polymer chains, hydrogen bonds can increase the tensile strength and rigidity of the material.

Improve Thermal Stability: The energy required to break these intermolecular bonds can lead to higher melting points and glass transition temperatures in polymers.

Modify Solubility: The presence of polar groups capable of hydrogen bonding can influence the solubility of a polymer in various solvents. suniv.ac.in

While specific studies detailing the use of this compound as a polymer modifier are not widely published, the principles of polymer chemistry strongly support its potential in this area. suniv.ac.in Its ability to engage in hydrogen bonding makes it a candidate for applications requiring the fine-tuning of polymer properties.

Self-healing materials and smart coatings are designed to autonomously repair damage or respond to environmental stimuli. A common mechanism for self-healing involves the encapsulation of a healing agent within the coating matrix. researchgate.net When a crack forms, the capsules rupture, releasing the agent to fill the void and restore the coating's integrity. researchgate.net

The healing agents are often reactive monomers or prepolymers that can polymerize upon release. researchgate.net The functional groups of this compound (hydroxyl and amide) suggest its potential to participate in such polymerization reactions, for example, with isocyanates or epoxies, which are common components in self-healing systems. researchgate.net The hydrogen bonding capability could also contribute to the re-establishment of adhesion across a fractured interface. However, direct research and published literature specifically investigating the use of this compound in the development of self-healing materials or smart coatings remain limited.

Exploration in Agrochemical Formulations

The N-phenylacetamide chemical structure has been a foundation for the development of new agrochemicals. Research has shown that derivatives of this compound exhibit significant biological activity against plant pathogens. In one study, a series of new N-phenylacetamide derivatives containing a 4-arylthiazole moiety were synthesized and evaluated for their antibacterial effects. nih.gov

These compounds were tested against several harmful bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice. The results indicated that some of these derivatives had potent antibacterial activity, in some cases superior to commercial bactericides like bismerthiazol. nih.gov Additionally, certain compounds in the series displayed excellent nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov This research demonstrates that the N-phenylacetamide framework is a promising lead structure for designing new agents to protect crops from bacterial and nematode-induced diseases.

Table 1: Biological Activity of N-phenylacetamide Derivatives in an Agrochemical Context

| Compound ID | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| A1 | Xanthomonas oryzae pv. Oryzae (Xoo) | EC₅₀ | 156.7 µM | nih.gov |

| A23 | Meloidogyne incognita | Mortality (24h) | 100% at 500 µg/mL | nih.gov |

| A23 | Meloidogyne incognita | Mortality (24h) | 53.2% at 100 µg/mL | nih.gov |

| Bismerthiazol | Xanthomonas oryzae pv. Oryzae (Xoo) | EC₅₀ | 230.5 µM | nih.gov |

Investigation as Corrosion Inhibitors for Metallic Surfaces

The protection of metallic surfaces from corrosion is a critical industrial challenge. Organic compounds containing heteroatoms such as oxygen (O) and nitrogen (N), along with aromatic rings, are often effective corrosion inhibitors. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. medcraveonline.com

The molecular structure of this compound, which contains oxygen, nitrogen, and a phenyl group, makes it a plausible candidate for corrosion inhibition. Computational studies on structurally related N-phenylacetamide derivatives have been conducted to predict their inhibition performance on copper. researchgate.net These studies use Density Functional Theory (DFT) to calculate quantum chemical parameters that correlate with a molecule's ability to inhibit corrosion. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons to the vacant d-orbitals of the metal. Higher EHOMO values suggest better inhibition potential.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons from the metal surface.

ΔE (Energy Gap): The difference between ELUMO and EHOMO. A smaller energy gap facilitates adsorption on the metal surface.

Table 2: Calculated Quantum Chemical Parameters for N-Phenylacetamide Derivatives as Corrosion Inhibitors for Copper (Cu)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) | Source |

|---|---|---|---|---|

| N-phenylacetamide (PAA) | -6.655 | -0.993 | 5.662 | researchgate.net |

| N-(4-hydroxyphenyl) acetamide (HPAA) | -6.098 | -1.132 | 4.966 | researchgate.net |

| N-(4-methoxyphenyl) acetamide (MPAA) | -5.921 | -0.898 | 5.023 | researchgate.net |

| N-(4-bromophenyl) acetamide (BPAA) | -6.702 | -1.536 | 5.166 | researchgate.net |

Data obtained via DFT calculations.

The theoretical data from these studies indicate that N-phenylacetamide derivatives are promising for corrosion protection. researchgate.net The presence of both electron-donating and electron-accepting centers allows them to adsorb strongly onto metal surfaces, functioning as mixed-type inhibitors. medcraveonline.com This suggests that this compound warrants further experimental investigation as a potential corrosion inhibitor.

Q & A

Basic: What safety protocols should be followed when handling 2-Hydroxy-N-methyl-N-phenylacetamide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear protective goggles, nitrile gloves, lab coats, and masks to avoid skin contact, inhalation, or ocular exposure .

- Ventilation: Conduct experiments in a fume hood or glovebox to mitigate exposure to toxic vapors or particulates .

- Waste Disposal: Segregate chemical waste into approved containers and collaborate with certified hazardous waste management services to prevent environmental contamination .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify substituent positions and hydrogen/carbon environments. For example, the hydroxyl proton () typically appears as a singlet at δ ~5–6 ppm, while aromatic protons resonate at δ ~7–8 ppm .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. The molecular ion peak should align with the theoretical mass (e.g., CHNO: 179.0946 Da) .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks .

- Validation Tools: Cross-reference crystallographic data with computational models (e.g., density functional theory) to identify discrepancies in molecular geometry or tautomeric forms .

Advanced: What strategies improve low synthetic yields of this compound?

Answer:

- Reaction Optimization: Vary solvent polarity (e.g., DMF vs. THF) and temperature to enhance nucleophilic substitution efficiency. For example, higher temperatures (80–100°C) may accelerate amide bond formation .

- Catalyst Screening: Test coupling agents like EDC/HOBt or alternative bases (e.g., DIPEA vs. TEA) to reduce side reactions .

- Intermediate Characterization: Use thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates for purity assessment .

Basic: What purification methods are recommended for this compound post-synthesis?

Answer:

- Recrystallization: Dissolve crude product in hot ethanol and cool gradually to isolate pure crystals. Filter under reduced pressure and dry in a vacuum desiccator .

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate hydroxylated byproducts .

Advanced: How do solvent polarity and reaction conditions influence stereochemical outcomes in derivatives of this compound?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in stereoselective reactions, favoring specific diastereomers. For example, bulky solvents may hinder rotational freedom, locking conformers .

- Temperature Control: Lower temperatures (-20°C) can minimize racemization during chiral center formation, as shown in analogous acetamide syntheses .

Basic: How is the purity of this compound validated for pharmacological studies?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against certified reference standards (e.g., USP/EP pharmacopeial guidelines) .

- Melting Point Analysis: Ensure the observed melting range (e.g., 150–152°C) matches literature values to confirm crystallinity and absence of impurities .

Advanced: What computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- Molecular Dynamics (MD) Simulations: Model solvent-solute interactions to predict reaction pathways and energy barriers for hydroxyl group functionalization .

- Quantum Mechanics (QM): Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted derivatization (e.g., hydroxyl vs. amide group reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.